Endo-to-Exo Diastereoselectivity Reversal vs. 1-Acetoxybutadiene in Catalytic Asymmetric Diels–Alder
Under identical catalysis by [Cu((S,S)-t-Bu-box)](SbF₆)₂ (2 mol %, CH₂Cl₂, –20 °C), 1-acetoxybutadiene reacts with acrylimide 2 to give a cis/trans (endo/exo) ratio of 85:15, whereas 1-acetoxy-3-methylbutadiene reverses the diastereofacial bias to afford a 73:27 ratio in favor of the exo adduct [1]. The major exo diastereomer derived from the methyl-substituted diene was formed with 98% ee and could be isolated enantiomerically pure by direct crystallization (mp 124–125 °C) [1]. This quantitative inversion of diastereoselectivity is attributable to the steric influence of the 3-methyl group on the exo transition state [1].
| Evidence Dimension | Endo/exo diastereomer ratio in Cu(II)-BOX catalyzed Diels–Alder with acrylimide 2 |
|---|---|
| Target Compound Data | 73:27 (exo:endo) |
| Comparator Or Baseline | 1-Acetoxybutadiene: 85:15 (endo:exo) |
| Quantified Difference | Reversal from 85% endo preference to 73% exo preference; major exo adduct formed in 98% ee and isolated enantiopure |
| Conditions | 2 mol % [Cu((S,S)-t-Bu-box)](SbF₆)₂, CH₂Cl₂, –20 °C, 18 h |
Why This Matters
Procurement of the 3-methyl diene is required when the synthetic route mandates exo-configured cycloadducts; 1-acetoxybutadiene will deliver the undesired endo stereoisomer.
- [1] Evans, D. A.; Barnes, D. M.; Johnson, J. S.; Lectka, T.; von Matt, P.; Miller, S. J.; Murry, J. A.; Norcross, R. D.; Shaughnessy, E. A.; Campos, K. R. Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. J. Am. Chem. Soc. 1999, 121 (33), 7582–7594. View Source
